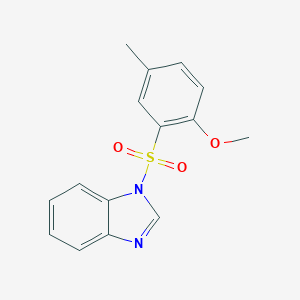![molecular formula C15H15N3O3 B246399 N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide, also known as FFA-1 agonist, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to activate the free fatty acid receptor 1 (FFA-1), which plays a crucial role in regulating glucose and lipid metabolism.
Wirkmechanismus
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist works by binding to and activating the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor, which is primarily expressed in pancreatic beta cells and adipose tissue. Activation of the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor leads to the release of insulin and the inhibition of lipolysis, which results in improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in lab experiments is its specificity for the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor. This allows researchers to study the effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide activation without the confounding effects of activating other receptors. However, one limitation of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist is its limited availability, which may make it difficult for researchers to obtain sufficient quantities for their experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist. One area of research is the development of more potent and selective N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonists. Another area of research is the investigation of the long-term effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist on glucose and lipid metabolism. Additionally, the potential therapeutic applications of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in the treatment of inflammatory diseases and other metabolic disorders warrant further investigation.
Synthesemethoden
The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist involves several steps, including the reaction of 2-furylhydrazine with 2-methyl-2-oxo-1,3-dioxolane-4-carboxylic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorobenzoyl chloride to yield the final product, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been extensively studied for its potential therapeutic applications. Several studies have shown that N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist can improve glucose and lipid metabolism in animal models of diabetes and obesity. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C15H15N3O3 |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11(17-15(20)12-6-3-2-4-7-12)14(19)18-16-10-13-8-5-9-21-13/h2-11H,1H3,(H,17,20)(H,18,19)/b16-10+ |
InChI-Schlüssel |
ZAGBWNMGCNYTIF-MHWRWJLKSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Löslichkeit |
42.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)